2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile

Description

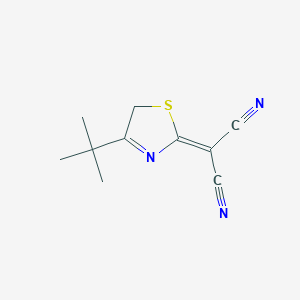

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3S |

|---|---|

Molecular Weight |

205.28 g/mol |

IUPAC Name |

2-(4-tert-butyl-5H-1,3-thiazol-2-ylidene)propanedinitrile |

InChI |

InChI=1S/C10H11N3S/c1-10(2,3)8-6-14-9(13-8)7(4-11)5-12/h6H2,1-3H3 |

InChI Key |

JFRKEOMXCLRQAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC(=C(C#N)C#N)SC1 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation via Appel Salt Intermediate

A prominent method involves the use of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) as a key intermediate. Appel salt reacts with active methylene compounds such as malononitrile in the presence of pyridine to form dithiazolylidene intermediates, which subsequently undergo cyclization. For 2-(4-(tert-butyl)thiazol-2(5H)-ylidene)malononitrile, the tert-butyl group is introduced via a substituted thiazole precursor.

- Appel salt (16) is condensed with tert-butyl-substituted active methylenes (e.g., tert-butyl 2-cyanoacetate) in dichloromethane (DCM).

- Pyridine (2 equiv) is added to neutralize HCl, yielding a neutral dithiazolylidene intermediate.

- Protodecarboxylation or dehydration steps refine the product, with final purification via chromatography.

Key Conditions :

Knoevenagel Condensation

The Knoevenagel reaction is widely employed to introduce the malononitrile group into the thiazole framework. This method involves the condensation of a tert-butyl-substituted thiazole aldehyde with malononitrile under basic conditions.

- 2-(tert-butyl)thiazole-5-carbaldehyde (CAS: 1211695-52-1) is reacted with malononitrile in ethanol.

- A base (e.g., ammonium acetate, piperidine) catalyzes the reaction.

- The mixture is refluxed for 4–24 hours, followed by cooling and filtration.

Optimization Data :

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NH₄OAc | Ethanol | 12 | 85 |

| Piperidine | Toluene | 6 | 78 |

| NiCu@MWCNT | H₂O | 2 | 92 |

Mechanistic Insights

Cyclocondensation Pathway

The reaction of Appel salt with malononitrile proceeds through a Michael addition-cyclization sequence :

Knoevenagel Mechanism

The base deprotonates malononitrile, generating a nucleophilic enolate that attacks the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated nitrile:

$$

\text{Thiazole-CHO} + \text{NC-CH₂-CN} \xrightarrow{\text{base}} \text{Thiazole-CH=C(CN)₂} + \text{H₂O}

$$

Industrial-Scale Considerations

While lab-scale syntheses are well-documented, industrial production requires optimization for cost and safety:

- Continuous Flow Reactors : Enhance reaction control and scalability.

- Solvent Recycling : Ethanol or toluene recovery reduces waste.

- Catalyst Reusability : NiCu@MWCNT nanoparticles show promise for repeated use without activity loss.

Challenges and Advancements

Steric Hindrance

The tert-butyl group introduces steric challenges during cyclization, necessitating prolonged reaction times or elevated temperatures. Microwave-assisted synthesis reduces duration by 50%.

Green Chemistry Approaches

Recent advances emphasize solvent-free or aqueous conditions:

- Ultrasound Irradiation : Achieves 90% yield in 1 hour.

- Ionic Liquid Catalysts : e.g., N-(3-aminopropyl)-DABCO bromide, enabling room-temperature reactions.

Characterization and Quality Control

Critical analytical data for validating synthesis:

- IR (ν, cm⁻¹) : 2210 (C≡N), 1660 (C=C).

- ¹H NMR (CDCl₃, δ) : 1.35 (s, 9H, tert-butyl), 6.82 (s, 1H, thiazole-H).

- ¹³C NMR : 119 ppm (CN), 169 ppm (C=O).

Purity Standards :

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The malononitrile moiety can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the thiazole ring or malononitrile moiety.

Substitution: Substituted malononitrile derivatives.

Scientific Research Applications

Organic Electronics

Organic Photovoltaics (OPV)

The compound is recognized for its role in enhancing the efficiency of organic photovoltaic devices. Its dipolar nature contributes to improved charge transport properties, which are critical for the performance of solar cells. Research indicates that materials with significant dipole moments can facilitate better charge carrier mobilities, thus enhancing the overall efficiency of solar cells .

Case Study: High-Performance Organic Thin-Film Transistors

In a study published in Advanced Materials, 2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile was utilized as an active layer in organic thin-film transistors. The results demonstrated a notable mobility of , attributed to the compound's structural characteristics that favor charge transport . This application showcases its potential in developing high-performance electronic devices.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. This property is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes . Such findings suggest potential applications in developing new antimicrobial agents.

Material Science

Synthesis of Novel Polymers

The compound can serve as a building block for synthesizing novel polymers with enhanced electronic properties. By incorporating thiazole-based structures into polymer matrices, researchers aim to create materials that exhibit improved conductivity and stability under operational conditions . This application is particularly relevant for flexible electronics and advanced material development.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in antimicrobial studies, it may disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it could interfere with cell proliferation pathways or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Properties of Thiazole-Malononitrile Derivatives

Key Observations :

- Optical Properties: Derivatives with extended conjugation (e.g., azulenyl or dimethylaminobenzylidene substituents) exhibit red-shifted absorption (λmax > 600 nm) due to enhanced ICT, whereas simpler substituents like methyl or phenyl show shorter λmax values .

Comparison with Furan-Based Malononitrile Derivatives

Table 2: Furan-Malononitrile vs. Thiazole-Malononitrile

Key Observations :

- Electronic Tuning : Furan-based derivatives exhibit reduced electron-withdrawing capacity compared to thiazole due to the lower electronegativity of oxygen vs. sulfur. This results in distinct optoelectronic and biological profiles .

- Biological Relevance: Furan-malononitriles like YE120 demonstrate potent agonism for GPR35 receptors, highlighting how heterocycle choice directs application-specific functionality .

Biological Activity

2-(4-(Tert-butyl)thiazol-2(5H)-ylidene)malononitrile, with a CAS number of 1454712-08-3, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thiazole ring and malononitrile moiety, contributing to its diverse pharmacological properties.

Molecular Characteristics

- Molecular Formula : CHNS

- Molecular Weight : 205.28 g/mol

- Structure : The compound features a tert-butyl group at the 4-position of the thiazole ring, which may influence its biological interactions and solubility.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial, anticancer, and neuroprotective agent.

Antibacterial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. For instance:

- A study demonstrated that thiazole-based compounds showed potent activity against various bacterial strains, outperforming standard antibiotics like ampicillin and streptomycin .

- The compound's mechanism involves the inhibition of bacterial topoisomerases, specifically targeting GyrB and ParE, which are crucial for bacterial DNA replication and transcription .

Anticancer Activity

The anticancer potential of thiazole derivatives has been well-documented:

- Thiazole compounds have shown cytotoxic effects against several cancer cell lines. For example, derivatives with similar structures displayed IC values in the range of 1.61 to 1.98 µg/mL against cancer cells, indicating strong potential for further development .

- Structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance cytotoxicity, making it a candidate for targeted cancer therapies .

Neuroprotective Properties

Recent investigations into acetylcholinesterase (AChE) inhibition have revealed that certain thiazole derivatives possess moderate AChE inhibitory activity:

- Compounds similar to this compound exhibited relative potencies ranging from 25% to 50% compared to known AChE inhibitors. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

- Antibacterial Efficacy : In a comparative study of various thiazole derivatives, it was found that those containing the malononitrile group exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituents on the thiazole ring in modulating activity levels .

- Cytotoxicity Assessment : A series of synthesized thiazole derivatives were tested for their anticancer activity against human glioblastoma and melanoma cell lines. The results indicated that modifications at specific positions on the thiazole ring significantly influenced cytotoxic effects, with some compounds showing IC values lower than those of standard chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-(tert-butyl)thiazol-2(5H)-ylidene)malononitrile?

- Methodology : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting a thiocyanato precursor (e.g., 1-(tert-butyl)-2-thiocyanatoethanone) with malononitrile under reflux in a polar aprotic solvent like ethanol or acetonitrile. The reaction typically requires catalytic bases (e.g., triethylamine) to deprotonate intermediates and facilitate cyclization . Alternative routes may involve Knoevenagel condensation, where the tert-butyl-substituted thiazole intermediate is generated first, followed by malononitrile coupling .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- Methodology :

- IR Spectroscopy : Linear-dichroic IR (IR-LD) spectroscopy in nematic liquid crystal suspensions helps assign vibrational bands and confirm the planar structure of the thiazole-malononitrile core .

- NMR : H and C NMR can identify the tert-butyl group (δ ~1.3 ppm for H) and the conjugated cyano groups (δ ~110-120 ppm for C).

- X-ray Crystallography : Single-crystal analysis resolves the Z/E configuration of the exocyclic double bond and quantifies bond-length alternation in the π-conjugated system .

Q. What reactivity patterns enable the synthesis of heterocyclic derivatives from this compound?

- Methodology : The compound’s electron-deficient malononitrile moiety reacts with nucleophiles (e.g., hydrazine) to form pyrazole derivatives, while its thiazole ring participates in cycloadditions. For example:

- Hydrazine reaction : Forms 4-(4-tert-butylthiazol-2-yl)-1H-pyrazole-3,5-diamine via nucleophilic attack on the cyano groups .

- Multi-component reactions : With aldehydes and barbituric acids, it forms pyrano[2,3-d]pyrimidines under solvent-free ball-milling or microwave conditions .

Advanced Research Questions

Q. How do computational methods predict the acid dissociation constants (pKa) of cyanocarbon acids like this compound?

- Methodology : Density functional theory (DFT) calculates the Gibbs free energy difference between protonated and deprotonated states. Solvent effects are modeled using continuum solvation (e.g., SMD). For this compound, the tert-butyl group’s electron-donating effect raises the pKa compared to unsubstituted analogs. Isodesmic methods calibrate results against experimental data for similar cyanocarbons .

Q. How can contradictory reaction outcomes in multi-component syntheses involving this compound be resolved?

- Methodology : Contradictions often arise from competing reaction pathways (e.g., Knoevenagel vs. Michael addition). Strategies include:

- Catalyst screening : Basic catalysts (e.g., KHPO) favor pyrano[2,3-c]pyrazole formation, while acidic conditions may lead to side products .

- Solvent optimization : Polar aprotic solvents (DMF, [BMIM][BF]) enhance yields in cyclocondensation reactions by stabilizing zwitterionic intermediates .

- Kinetic studies : Monitoring reaction progress via HPLC or in situ IR identifies optimal timepoints to quench competing pathways .

Q. What is the role of the tert-butyl group in modulating electronic properties and reactivity?

- Methodology :

- Electron-withdrawing effects : The tert-butyl group’s steric bulk reduces π-π stacking in solid-state structures, enhancing solubility for solution-processed applications (e.g., organic semiconductors) .

- Electronic effects : Ultraviolet photoelectron spectroscopy (UPS) and cyclic voltammetry quantify the group’s impact on HOMO/LUMO levels. The tert-butyl group slightly raises the LUMO (-3.2 eV vs. -3.5 eV for phenyl analogs), affecting charge-transfer efficiency .

- Reactivity : Steric shielding at the thiazole 4-position directs electrophilic substitution to the 5-position, enabling regioselective functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.